![molecular formula C12H16Cl2N2 B14225631 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 823189-91-9](/img/structure/B14225631.png)
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound that features a dichlorinated aniline core with a pyrrolidine substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 2,4-dichloroaniline with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the dichloroaniline core can modulate the compound’s electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)aniline
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the presence of both dichloro and pyrrolidine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichloro groups can enhance the compound’s stability and reactivity, while the pyrrolidine ring can improve its binding interactions with biological targets.
属性
CAS 编号 |
823189-91-9 |
|---|---|
分子式 |
C12H16Cl2N2 |
分子量 |
259.17 g/mol |
IUPAC 名称 |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-3-4-12(11(14)9-10)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2 |
InChI 键 |
MKGNUKKIQIPYCE-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)

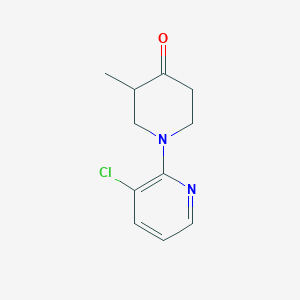
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)

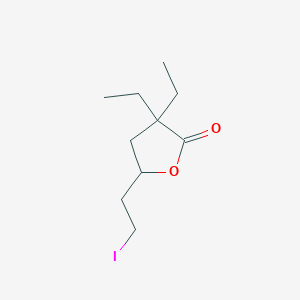

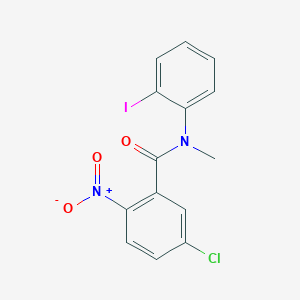
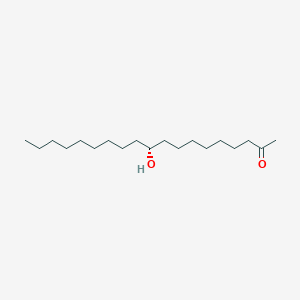
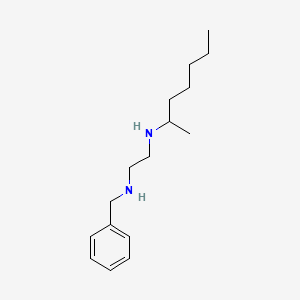
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
